1-(4-ethoxyphenyl)-5-[3-(methylsulfanyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound is a structurally complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Key structural elements include:
- 1-(4-Ethoxyphenyl) substituent: An ethoxy group (-OCH₂CH₃) at the para position of a benzene ring, contributing to lipophilicity and electronic effects.
- Fused bicyclic system: The pyrrolo[3,4-d][1,2,3]triazole-4,6-dione scaffold provides rigidity and diverse hydrogen-bonding capabilities.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-methylsulfanylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-3-26-14-9-7-12(8-10-14)23-17-16(20-21-23)18(24)22(19(17)25)13-5-4-6-15(11-13)27-2/h4-11,16-17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFHFFGQHPMICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)SC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous molecules from the evidence, focusing on substituents, synthetic routes, and functional group reactivity:
Key Differences and Implications:
Substituent Effects: The target compound’s 4-ethoxyphenyl group offers greater steric bulk and lipophilicity compared to the 4-methoxyphenyl groups in Compounds 6–6. This may influence solubility and membrane permeability in biological systems. The 3-(methylsulfanyl)phenyl substituent in the target compound differs from sulfur-containing groups in analogs (e.g., thiadiazinone in Compound 6, thiol in Compound 8). Methylsulfanyl is less nucleophilic than thiols but more stable under oxidative conditions .
Synthetic Complexity: Compounds 6–8 are synthesized via stepwise functionalization (e.g., cyclization with monochloroacetic acid for Compound 6 , acid/base-mediated reactions for Compound 8 ).
Reactivity Profiles :
- The ethoxy group in the target compound is less electron-donating than methoxy but more resistant to hydrolysis.
- Methylsulfanyl groups are prone to oxidation to sulfoxides or sulfones, which could alter binding affinities in medicinal chemistry applications .
Methodological Considerations for Structural Analysis
While the evidence lacks direct data on the target compound, insights from analogous studies include:
- Crystallography : SHELX software (e.g., SHELXL ) is widely used for refining crystal structures of complex heterocycles, suggesting its applicability for resolving the target’s stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
